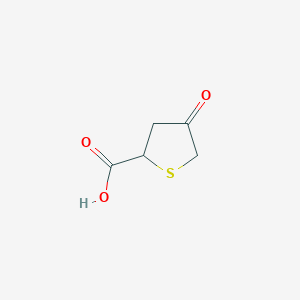

4-Oxothiolane-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxothiolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3S/c6-3-1-4(5(7)8)9-2-3/h4H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSKPYFOLKUHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SCC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89323-44-4 | |

| Record name | 4-oxothiolane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Oxothiolane 2 Carboxylic Acid and Its Analogues

Direct Synthesis Strategies

Direct synthesis strategies focus on building the 4-oxothiolane-2-carboxylic acid molecule from simpler, acyclic precursors. These methods often involve the formation of the thiolactone ring as a key step.

Multi-Step Approaches to the Core Thiolactone Skeleton

The construction of the thiolactone core is a fundamental aspect of synthesizing this compound. Thiolactones can be viewed as protected thiols, and their synthesis often involves multi-step sequences. researchgate.net One common approach involves the cyclization of appropriate precursors. For instance, the reaction between methacrylic acid methyl ester and thioglycolic acid methyl ester in the presence of a base like piperidine (B6355638) can lead to the formation of a tetrahydrothiophene (B86538) ring system through a Michael addition followed by intramolecular cyclization.

Another strategy involves the use of homocysteine thiolactone, which can be coupled with a carboxylic acid to form an intermediate that subsequently undergoes a one-pot sequential reaction. This can involve a ring-opening addition with an amine followed by a Michael addition with an acrylate, demonstrating the versatility of thiolactone chemistry in multi-component reactions. researchgate.net These reactions can often be performed at room temperature without the need for catalysts or an inert atmosphere. researchgate.net

Functionalization for Carboxylic Acid Moiety Introduction

The carboxylic acid group is a crucial functional group in a vast number of biologically active molecules and drug candidates. nih.gov Its introduction into a molecule can be achieved through various methods. One common strategy is the hydrolysis of a nitrile group. This can be accomplished under either acidic or basic conditions, although basic hydrolysis initially yields a carboxylate salt. libretexts.org

Another powerful technique is the carboxylation of organometallic intermediates. In this two-step process, an organic halide is first converted into a highly nucleophilic organometallic reagent, which then reacts with carbon dioxide, an electrophile. The initial product is a salt of the carboxylic acid, which is then protonated to yield the final product. libretexts.org Additionally, existing carboxylic acids can be elongated by a single methylene (B1212753) group through the Arndt-Eistert homologation reaction. libretexts.org

Precursor-Based Synthetic Routes

This approach utilizes existing cyclic structures or molecules already containing a carboxylic acid or a group that can be readily converted into one.

Utilizing Common Carboxylic Acid Precursors

Carboxylic acids are ubiquitous in nature and serve as valuable starting materials for the synthesis of more complex molecules. libretexts.org Many synthetic routes begin with readily available carboxylic acids or their derivatives. For example, the synthesis of certain heterocyclic compounds can start from oxalic acid, which is first converted to oxaliodihydrazide. researchgate.net This intermediate can then undergo a series of reactions with other reagents to form various heterocyclic derivatives. researchgate.net

Furthermore, simple aliphatic carboxylic acids can be utilized in reactions with arynes to generate a range of biologically important molecules. nih.gov The ability to use common and often inexpensive carboxylic acids as starting materials makes these synthetic routes economically attractive.

Derivations from Related Heterocyclic Compounds

The synthesis of this compound and its analogues can also be achieved by modifying existing heterocyclic compounds. For instance, derivatives of 2-oxothiazolidine-4-carboxylic acid have been synthesized, highlighting the potential for transformations within the thiazolidine (B150603) ring system. nih.govnih.gov The synthesis of such compounds can be crucial for creating libraries of related molecules for biological screening.

One documented synthesis involves starting with quinoline-2-carboxylic acid, which is converted through several steps into various heterocyclic compounds, including those with a thiazolidinone ring. ajchem-a.com This demonstrates how a readily available heterocyclic carboxylic acid can serve as a scaffold for the synthesis of a diverse range of new chemical entities.

Asymmetric Synthesis Approaches

The development of asymmetric methods is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

Several strategies have been developed for the asymmetric synthesis of carboxylic acid derivatives. One approach involves the copper-catalyzed 1,4-addition of dialkylzinc reagents to aryl acetate (B1210297) derivatives in the presence of a phosphoramidite (B1245037) ligand, which can lead to high yields and enantioselectivities. nih.gov The resulting products, containing an all-carbon α-quaternary center, can be further transformed into various useful compounds. nih.gov

Another strategy focuses on the asymmetric synthesis of conformationally constrained analogues of amino acids, such as 4-hydroxyprolines. unirioja.es These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For example, the asymmetric synthesis of 2-azabicyclo[3.1.0]hexane-3-carboxylic acids has been achieved starting from glutamic acid, involving steps like catalytic cyclization and asymmetric Simmons-Smith reaction. sioc-journal.cn Furthermore, the large-scale asymmetric synthesis of specific amino acids like (S)-2-amino-4,4,4-trifluorobutanoic acid has been accomplished using a recyclable chiral auxiliary to form a Ni(II) complex that undergoes diastereoselective alkylation. mdpi.com The recent advances in organocatalysis and transition metal catalysis have significantly expanded the toolbox for the asymmetric synthesis of α-stereogenic carboxylic acids. rsc.org

Enantioselective Formation of the Thiolactone Ring

The enantioselective construction of the thiolactone core is a pivotal strategy for synthesizing optically active this compound and its analogues. This approach establishes the crucial stereocenter at the C2 position during the ring-forming cyclization process.

One notable method involves the reaction between an aldehyde and a mercapto-substituted carboxylic acid. beilstein-journals.org For instance, the synthesis of a 1,3-oxathiolane (B1218472) lactone, an oxygen-containing analogue of the target thiolactone, was achieved through the reaction of a protected glycolic aldehyde with 2-mercaptoacetic acid. beilstein-journals.org This reaction proceeds via an intermediate formed by the elimination of a water molecule, leading to the formation of the lactone ring. beilstein-journals.org

Another strategy utilizes a chiral starting material to direct the stereochemistry of the cyclization. A diastereoselective approach was developed using (+)-thiolactic acid, which serves as a chiral building block. beilstein-journals.org The coupling reaction of (+)-thiolactic acid with 2-benzoyloxyacetaldehyde, catalyzed by boron trifluoride etherate, yields a diastereomeric mixture of oxathiolane acids. beilstein-journals.org These diastereomers can then be separated, providing access to enantiomerically enriched products. beilstein-journals.org

The table below summarizes a key approach to the diastereoselective formation of a related oxathiolane ring system.

| Reactant 1 | Reactant 2 | Catalyst | Product Ratio (Diastereomers) | Ref |

| (+)-Thiolactic acid | 2-Benzoyloxyacetaldehyde | Boron trifluoride etherate | 1:2 | beilstein-journals.org |

Chiral Auxiliary and Catalytic Methods

Asymmetric synthesis methodologies employing chiral auxiliaries and catalytic systems offer powerful and versatile routes to enantiomerically pure this compound and its analogues. sigmaaldrich.com These methods control the stereochemical outcome of reactions on a pre-formed prochiral substrate. wikipedia.org

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recycled. wikipedia.orgmdpi.com

An effective example is the enantioselective synthesis of (R)- and (S)-1,1-dioxotetrahydro-2H-thiopyran-3-carboxylic acids, which are six-membered ring analogues. nih.gov This method utilizes a chiral oxazolidinone auxiliary. The synthesis begins by creating an α,β-unsaturated chiral N-acyloxazolidinone. nih.gov This intermediate then undergoes a conjugate hydride reduction, and the resulting enolate is subjected to an asymmetric protonation, establishing the chiral center. nih.gov The chiral auxiliary is subsequently cleaved by hydrolysis to yield the optically active carboxylic acid. nih.gov This strategy demonstrates how a single chiral auxiliary can be used to access both enantiomers of the final product. nih.gov

The following table details the results of a chiral auxiliary-mediated synthesis of a thiopyran carboxylic acid analogue.

| Auxiliary | Key Step | Product Configuration | Diastereomeric Ratio (d.r.) | Ref |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Conjugate reduction and asymmetric protonation | (S)-configuration | 95:5 | nih.gov |

Asymmetric Catalytic Methods

Catalytic methods provide an efficient alternative, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. ruhr-uni-bochum.de These methods avoid the need for stoichiometric amounts of a chiral reagent and the subsequent steps of attaching and removing an auxiliary.

For the synthesis of related heterocyclic carboxylic acids, phase-transfer catalysis has been employed. nih.gov For example, the highly enantioselective alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester, an oxazoline (B21484) analogue, is achieved using a chiral phase-transfer catalyst. nih.gov This reaction effectively creates a new stereocenter alpha to the carboxylic acid group.

Another catalytic approach involves the asymmetric oxidation of a prochiral substrate. The synthesis of chiral 2-substituted 5-oxotetrahydrofuran-2-carboxylic acids, which are lactone analogues of the target molecule, was accomplished through the catalytic asymmetric oxidation of 3-substituted 1,2-cyclopentanediones. clockss.org This transformation uses a complex of Ti(OiPr)₄, a tartaric ester as the chiral ligand, and tBuOOH as the oxidant, achieving high yields and excellent enantioselectivity (up to 94% ee). clockss.org Such catalytic systems are attractive for their operational simplicity and efficiency. nih.govrsc.org

Enzymatic Transformations in Stereoselective Synthesis

Enzymatic transformations are a powerful tool in stereoselective synthesis, offering high selectivity under mild reaction conditions. Enzymes can be used for kinetic resolutions of racemates or for the asymmetric synthesis of chiral molecules from prochiral substrates. beilstein-journals.org

A notable application in the synthesis of related oxathiolane structures is the use of lipases for dynamic kinetic resolution. beilstein-journals.org Zhang and co-workers developed a one-pot enzymatic synthesis of an enantiopure 1,3-oxathiolane derivative using a lipase (B570770) from Trichosporon laibachii. beilstein-journals.org This process combines a reversible hemithioacetal formation with an enantioselective lactonization catalyzed by the enzyme. beilstein-journals.org The dynamic nature of the reaction allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product, achieving a high enantiomeric excess (ee) of 96.5%. beilstein-journals.org

This method highlights the efficiency of combining chemical and enzymatic steps in a one-pot process to achieve high optical purity. beilstein-journals.org

The table below summarizes the key aspects of this enzymatic dynamic kinetic resolution.

| Enzyme | Substrates | Product | Enantiomeric Excess (ee) | Ref |

| Immobilized lipase from Trichosporon laibachii | 1,4-dithiane-2,5-diol, 2-benzoyloxyacetaldehyde, phenyl acetate | ((R)-5-acetoxy-1,3-oxathiolan-2-yl)methyl benzoate | 96.5% | beilstein-journals.org |

Chemical Transformations and Derivatization of 4 Oxothiolane 2 Carboxylic Acid

Transformations at the Carboxyl Group

The carboxyl group of 4-oxothiolane-2-carboxylic acid is a versatile functional handle that allows for a variety of chemical transformations. These reactions are fundamental in modifying the properties of the molecule and in synthesizing a range of derivatives.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a key class of reactions for carboxylic acid derivatives. chemistrytalk.orgmasterorganicchemistry.compressbooks.pub This process involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a nucleophile. masterorganicchemistry.com For carboxylic acids, the direct substitution is often challenging due to the poor leaving group ability of the hydroxide (B78521) ion. libretexts.org Therefore, these reactions are typically facilitated by activating the carboxyl group, for instance, by protonation in an acidic medium or by converting it into a more reactive derivative. libretexts.org

The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. pressbooks.pub This intermediate then collapses, expelling the leaving group and reforming the carbonyl double bond. masterorganicchemistry.com The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl chlorides > acid anhydrides > esters > amides. pressbooks.pub

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. scienceready.com.au A common laboratory method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). scienceready.com.aumasterorganicchemistry.com The reaction is an equilibrium process, and often, the alcohol is used in large excess to drive the reaction towards the ester product. masterorganicchemistry.com The acid catalyst serves two main purposes: it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, and it facilitates the removal of water, which is formed as a byproduct. scienceready.com.aumasterorganicchemistry.com

Another effective method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is particularly useful for reactions under mild, non-acidic conditions and can be applied to a wide variety of acids and alcohols. orgsyn.org

| Reaction | Reagents and Conditions | Product | Notes |

| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat/Reflux | Corresponding Ester (e.g., Methyl or Ethyl 4-oxothiolane-2-carboxylate) | Equilibrium reaction; alcohol often used as solvent. scienceready.com.aumasterorganicchemistry.com |

| DCC/DMAP Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Aprotic Solvent (e.g., Dichloromethane) | Corresponding Ester | Proceeds at room temperature under mild conditions. orgsyn.org |

| Hydrogen Peroxide Method | Alcohol, Hydrogen Peroxide, Sulfuric Acid | Corresponding Ester | Reported to give high yields with minimal side products. asianpubs.org |

Amide formation from this compound involves its reaction with ammonia (B1221849) or a primary or secondary amine. The direct reaction requires high temperatures to dehydrate the initially formed ammonium (B1175870) carboxylate salt. libretexts.org A more common and efficient approach in the laboratory is to first convert the carboxylic acid into a more reactive derivative, such as an acid chloride or an acid anhydride, which then readily reacts with the amine to form the amide. uomustansiriyah.edu.iqlibretexts.org

Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct formation of amides from carboxylic acids and amines at room temperature. libretexts.orgclockss.org In these reactions, DCC activates the carboxylic acid, allowing for nucleophilic attack by the amine.

| Reaction | Reagents and Conditions | Product | Notes |

| From Acid Chloride | Amine (2 equivalents), Pyridine (optional) | Corresponding Amide | The second equivalent of amine neutralizes the HCl byproduct. pressbooks.pub |

| From Acid Anhydride | Amine (2 equivalents) | Corresponding Amide | One acyl group forms the amide, the other becomes a carboxylate. libretexts.org |

| DCC Coupling | Amine, Dicyclohexylcarbodiimide (DCC), optional catalyst (e.g., DMAP) | Corresponding Amide | Forms a peptide-like bond under mild conditions. clockss.org |

Acid Halides: Acid chlorides are among the most reactive carboxylic acid derivatives and serve as valuable intermediates for synthesizing other derivatives like esters and amides. chemistrytalk.orgbyjus.com They are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). pressbooks.pubcommonorganicchemistry.comlibretexts.org The reaction with thionyl chloride converts the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group, facilitating the subsequent nucleophilic attack by the chloride ion. libretexts.orglibretexts.orglibretexts.org

Acid Anhydrides: Acid anhydrides can be synthesized by reacting an acid chloride with a carboxylate salt. uomustansiriyah.edu.iqpressbooks.publibretexts.org This method can be used to prepare both symmetrical and unsymmetrical anhydrides. uomustansiriyah.edu.iqwikipedia.org An alternative route for preparing symmetrical anhydrides involves the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent. wikipedia.org

| Derivative | Reagents and Conditions | Product | Notes |

| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), often with heat. | 4-Oxothiolane-2-carbonyl chloride | Highly reactive intermediate. byjus.comcommonorganicchemistry.com |

| Acid Anhydride | Acid chloride + Carboxylate salt | Corresponding Acid Anhydride | Versatile method for symmetrical and unsymmetrical anhydrides. uomustansiriyah.edu.iqkhanacademy.org |

Reduction to Corresponding Alcohols

The carboxyl group of this compound can be reduced to a primary alcohol, yielding (4-oxothiolan-2-yl)methanol. This transformation requires strong reducing agents because carboxylic acids are less reactive towards reduction than aldehydes or ketones. chemistrysteps.comchemguide.co.uk

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. chemistrysteps.comchemguide.co.ukchemistrysteps.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an acidic workup to protonate the resulting alkoxide and yield the alcohol. chemistrysteps.comchemguide.co.uk It's important to note that sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce carboxylic acids on its own. chemistrysteps.comchemguide.co.uk However, its reactivity can be enhanced by using it in combination with activating agents. nih.govresearchgate.net

Another powerful reducing agent for this conversion is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (BH₃-THF). chemistrysteps.comchemistrysteps.com The reduction proceeds through an intermediate that is not an aldehyde, which avoids potential side reactions. chemistrysteps.com

| Reducing Agent | Typical Conditions | Product | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄, dry ether (e.g., THF) 2. H₃O⁺ workup | (4-Oxothiolan-2-yl)methanol | Strong, non-selective reducing agent. Reduces both the ketone and the carboxylic acid. chemistrysteps.comchemguide.co.uk |

| Borane (BH₃·THF) | BH₃·THF, followed by workup | (4-Oxothiolan-2-yl)methanol | More selective for carboxylic acids over some other functional groups compared to LiAlH₄. chemistrysteps.comchemistrysteps.com |

| Manganese(I) Catalyzed Hydrosilylation | [MnBr(CO)₅], Phenylsilane (PhSiH₃) | (4-Oxothiolan-2-yl)methanol | A catalytic method using an earth-abundant metal under mild conditions. nih.gov |

Oxidative Decarboxylation Pathways

Oxidative decarboxylation is a reaction where a carboxylic acid is converted into a different functional group with the loss of the carboxyl group as carbon dioxide (CO₂). organicchemistrytutor.comrsc.org This transformation can be a powerful tool for carbon-carbon bond formation or for accessing other functional groups. redalyc.org

For α-keto acids, such as those structurally related to this compound, oxidative decarboxylation can be facilitated by various reagents and conditions. nih.gov Photoredox catalysis has emerged as a modern and efficient method for the decarboxylative functionalization of carboxylic acids. rsc.orgliv.ac.uk These reactions often proceed via the formation of a radical intermediate after the loss of CO₂. rsc.org The specific outcome of the reaction depends on the reaction conditions and the other reagents present. For example, in the presence of an oxygen source, the reaction can lead to the formation of aldehydes or ketones. rsc.orgliv.ac.uk

While specific studies on the oxidative decarboxylation of this compound itself are not widely detailed in the provided search results, the general principles of decarboxylation of related keto acids suggest that it is a feasible transformation pathway. nih.govorganic-chemistry.org The stability of the intermediate radical or anion formed after decarboxylation is a key factor in the success of the reaction. organicchemistrytutor.com

Reactivity of the Ketone Functionality

The ketone group at the C-4 position is a key site for various chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. Common reactions include reduction to the corresponding alcohol and condensation reactions with nitrogen nucleophiles.

Reduction of the ketone is a fundamental transformation that converts the carbonyl group into a secondary alcohol, yielding 4-hydroxythiolane-2-carboxylic acid. This reaction can be achieved using various reducing agents. For instance, borohydride reagents are commonly employed for this purpose. The resulting hydroxyl group can be further functionalized, expanding the synthetic utility of the scaffold.

Condensation reactions with hydrazine (B178648) derivatives represent another important class of transformations for the ketone functionality. For example, the methyl ester of the closely related 4-oxo-tetrahydrothiophene-3-carboxylic acid reacts with methylhydrazine in the presence of sodium methylate to form a 2-methyl-4,6-dihydro-2H-thieno[3,4-c]-3-hydroxy-pyrazole. google.com This type of cyclization, proceeding through the reaction of the ketone with the hydrazine, indicates that this compound can serve as a precursor for fused heterocyclic systems like thienopyrazoles. google.com

Table 1: Reactions at the Ketone Functionality

| Reaction Type | Reagent(s) | Product Class |

| Reduction | Metal hydrides (e.g., NaBH₄) | 4-Hydroxythiolane-2-carboxylic acid derivatives |

| Condensation/Cyclization | Hydrazine derivatives (e.g., Methylhydrazine) | Thienopyrazole derivatives |

Reactions Involving the Thiolane Ring System

The sulfur atom in the thiolane ring is susceptible to oxidation, offering a straightforward method for modifying the electronic properties and steric profile of the molecule. The degree of oxidation can be controlled by the choice of the oxidizing agent and reaction conditions.

Oxidation of the thioether can yield either the corresponding sulfoxide (B87167) or sulfone. The use of one equivalent of a mild oxidizing agent, such as hydrogen peroxide or a peroxy acid under controlled conditions, typically results in the formation of this compound 1-oxide. The introduction of the sulfoxide group introduces a chiral center at the sulfur atom, adding another layer of stereochemical complexity.

Table 2: Reactions of the Thiolane Ring

| Reaction Type | Reagent(s) | Product Class |

| Oxidation | Mild oxidizing agents (e.g., H₂O₂) | Sulfoxides (e.g., this compound 1-oxide) |

| Oxidation | Strong oxidizing agents | Sulfones (e.g., this compound 1,1-dioxide) |

Stereochemical Aspects and Chiral Applications of 4 Oxothiolane 2 Carboxylic Acid

Stereoisomerism and Chirality of the Compound

4-Oxothiolane-2-carboxylic acid possesses a chiral center at the carbon atom in the 2-position of the thiolane ring. This carbon is bonded to four different groups: a hydrogen atom, a carboxylic acid group, a sulfur atom within the ring, and a carbon atom (C3) of the ring. The presence of this single chiral center means that the molecule is chiral and can exist as a pair of enantiomers: (R)-4-oxothiolane-2-carboxylic acid and (S)-4-oxothiolane-2-carboxylic acid. utexas.edumasterorganicchemistry.comwou.edu These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. wou.edu

The ketone group at the 4-position introduces a plane of symmetry if the ring were planar, but the thiolane ring adopts a non-planar envelope or twist conformation. This puckering of the ring, combined with the stereocenter at C2, results in diastereomeric relationships when other substituents are introduced or when the ketone is reduced. The number of possible stereoisomers increases with the introduction of additional chiral centers. For a molecule with 'n' chiral centers, the maximum number of stereoisomers is 2^n. utexas.edulibretexts.orgsavemyexams.com

The stereochemistry of the molecule is crucial in its biological activity and its applications in synthesis, as different stereoisomers can have distinct properties and reactivities. The specific arrangement of atoms in three-dimensional space determines how the molecule interacts with other chiral molecules, such as enzymes or chiral reagents. wou.edu

This compound as a Chiral Building Block

This compound is a valuable chiral building block in organic synthesis. Chiral building blocks, often derived from the "chiral pool" of naturally occurring enantiopure compounds like amino acids and sugars, provide a pre-existing stereocenter that can be incorporated into a target molecule, simplifying the synthesis of complex chiral structures. wikipedia.orgnih.gov The use of such building blocks is a key strategy in asymmetric synthesis, which aims to produce a single enantiomer of a desired product. ub.eduslideshare.net

Enantiopure Synthesis of Complex Molecules

The enantiomers of this compound serve as starting materials for the synthesis of a variety of complex molecules in an enantiomerically pure form. This approach is particularly useful when the target molecule's structure is related to the thiolane ring system. The existing stereocenter at the 2-position can direct the stereochemical outcome of subsequent reactions, allowing for the creation of new stereocenters with a high degree of control.

For instance, the synthesis of enantiopure carbapenam-3-carboxylic acid methyl esters has been achieved using disubstituted pyrrolidines derived from a related bicyclic system. unirioja.es This highlights a common strategy where a chiral scaffold is elaborated into a more complex target. Similarly, the synthesis of (2S,4S)-2-substituted-3-(3-sulfanylpropanoyl)-6-oxohexahydropyrimidine-4-carboxylic acids, potential antihypertensive drugs, has been accomplished stereoselectively, demonstrating the utility of chiral starting materials in drug discovery. scirp.org The synthesis of enantiopure 1,2,3-triazolylidene-type mesoionic carbene conjugate acids has also been reported starting from L-malic acid, another member of the chiral pool. rsc.org

Diastereoselective Reactions Utilizing its Chiral Scaffold

The chiral scaffold of this compound can be used to control the stereochemistry of reactions at other positions on the ring, a process known as diastereoselective synthesis. In such reactions, the existing chiral center influences the approach of reagents, leading to the preferential formation of one diastereomer over others. analis.com.mymsu.edu

A key transformation is the reduction of the ketone at the 4-position. This reduction can create a new chiral center at C4, leading to the formation of diastereomeric 4-hydroxythiolane-2-carboxylic acids. The stereochemical outcome of this reduction (i.e., the relative configuration of the C2 and C4 stereocenters) can often be controlled by the choice of reducing agent and reaction conditions. For example, the reduction of a related β-enamino ester has been shown to proceed with moderate diastereoselectivity using sodium cyanoborohydride. analis.com.my

Furthermore, the carboxylic acid group can be modified or used to introduce other functional groups, and the stereocenter at C2 will continue to influence the stereochemical course of these reactions. This principle is widely applied in the synthesis of complex natural products and pharmaceuticals where precise control over multiple stereocenters is required. The ability to perform diastereoselective reactions on a chiral scaffold like this compound is a powerful tool for the efficient construction of stereochemically defined molecules.

Computational and Theoretical Investigations of 4 Oxothiolane 2 Carboxylic Acid

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules like 4-Oxothiolane-2-carboxylic acid at an atomic level. These methods allow for the exploration of molecular characteristics that can be difficult or impossible to measure experimentally, offering deep insights into the molecule's behavior and reactivity.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the isolation and purity verification of 4-Oxothiolane-2-carboxylic acid. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization, are the principal techniques utilized.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. The method's effectiveness hinges on the differential partitioning of the analyte between a stationary phase and a mobile phase. For carboxylic acids, which can be weak chromophores, derivatization is often employed to enhance detection sensitivity, particularly when using UV-Vis detectors.

Reversed-phase HPLC is a commonly used mode for the analysis of polar compounds like carboxylic acids. In this setup, a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase. The separation of various carboxylic acids can be achieved using an isocratic solvent system. For instance, a mixture of fatty acids has been successfully separated on an ODS (octadecylsilyl) column. The choice of detection wavelength is critical; while many aliphatic compounds are monitored at around 210 nm, specific acids may require different wavelengths to maximize sensitivity and avoid baseline drift. cnrs.fr For example, fumaric and maleic acids are better integrated at 230 nm. cnrs.fr

To improve the chromatographic properties and detection limits of carboxylic acids, derivatization to form esters is a common strategy. researchgate.net Fluorescent labeling reagents, such as 2-(2,3-Anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf), can significantly increase sensitivity, allowing for detection at the femtomole level. The derivatization reaction is typically rapid and can be completed at room temperature.

The purity of this compound can be assessed by the presence of a single, sharp peak under optimized HPLC conditions. The appearance of multiple peaks could indicate the presence of impurities or isomers. For example, in the analysis of oleic acid, two peaks were observed, which was attributed to the presence of both cis and trans isomers. researchgate.net

A summary of typical HPLC conditions for carboxylic acid analysis is presented below:

| Parameter | Typical Conditions |

| Column | Reversed-phase (e.g., C18, ODS) |

| Mobile Phase | Isocratic or gradient elution with polar solvents (e.g., acetonitrile, water, buffers) |

| Detector | UV-Vis (e.g., 210 nm, 230 nm), Fluorescence Detector (with derivatization) |

| Derivatization Reagents | Fluorescent labels (e.g., AE-OTf) to enhance sensitivity |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and high polarity of carboxylic acids like this compound, direct analysis by GC is often challenging. research-solution.comjfda-online.com Derivatization is therefore a crucial step to convert the non-volatile carboxylic acid into a more volatile derivative suitable for GC analysis. research-solution.comjfda-online.comgcms.cz This process also serves to reduce analyte adsorption within the GC system and improve peak shape and detector response. research-solution.comgcms.cz

Common derivatization strategies for carboxylic acids include:

Esterification: This is the most popular alkylation method, converting the carboxylic acid into an ester. gcms.cz Reagents like methanol (B129727) with catalysts (e.g., BF3, HCl) or diazomethane (B1218177) have been used, though the latter is hazardous. colostate.edu The resulting methyl esters are generally volatile and well-suited for GC analysis. colostate.edu

Silylation: This process involves replacing the active hydrogen of the carboxyl group with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). gcms.cz Silylation reduces polarity and hydrogen bonding, thereby increasing volatility. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed. research-solution.com

Acylation: This method converts the carboxylic acid to an acyl derivative, which can enhance volatility and improve detection, especially with an electron capture detector (ECD). jfda-online.com

Once derivatized, the sample is introduced into the GC, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides information on the molecular weight and fragmentation pattern of the derivative, aiding in its identification. For instance, the methyl ester of 4-oxothiolane-3-carboxylic acid has been analyzed using GC-MS. nih.gov

The selection of the derivatization reagent depends on the specific properties of the analyte and the desired outcome of the analysis. gcms.cz For example, pentafluorobenzyl bromide (PFBBr) is used to form derivatives that are highly sensitive to ECD. research-solution.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for determining the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) and Raman spectroscopy identify the functional groups present. Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of this compound, providing information on the connectivity of atoms within the molecule. Both ¹H and ¹³C NMR are employed to characterize the compound.

In ¹H NMR spectroscopy , the chemical shift of the carboxylic acid proton (O-H) is highly characteristic and typically appears far downfield, in the range of 10-12 ppm. libretexts.org This significant deshielding is due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group. libretexts.org This signal is often broad due to hydrogen bonding and will disappear upon the addition of D₂O due to proton-deuterium exchange. libretexts.org Protons on the carbon atom adjacent to the carboxylic acid group (α-protons) typically resonate in the 2-3 ppm region. libretexts.orgresearchgate.net

In ¹³C NMR spectroscopy , the carbonyl carbon of the carboxylic acid is highly deshielded and appears in the range of 160-180 ppm. libretexts.orglibretexts.org This is slightly upfield compared to the carbonyl carbon of aldehydes and ketones (180-220 ppm) due to the electron-donating effect of the adjacent hydroxyl group. libretexts.orglibretexts.org The chemical shifts of other carbon atoms in the thiolane ring will provide further structural information. For example, the carbons in a thiolane ring system, such as in methyl 4-oxothiolane-3-carboxylate, have been assigned using ¹³C NMR data. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms in this compound. mdpi.com

A summary of expected NMR chemical shifts for this compound is provided below:

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

| ¹H | Carboxylic Acid (O-H) | 10 - 12 | Broad signal, disappears with D₂O exchange libretexts.org |

| α-Proton (to COOH) | 2 - 3 | libretexts.org | |

| ¹³C | Carbonyl Carbon (C=O) of COOH | 160 - 180 | libretexts.orglibretexts.org |

| Carbonyl Carbon (C=O) of Ketone | >180 | Typically more deshielded than carboxylic acid carbonyl libretexts.org | |

| α-Carbon (to COOH) | Varies | ||

| Other Ring Carbons | Varies |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy is particularly useful for identifying the characteristic vibrations of the carboxylic acid and ketone functionalities. The most prominent features in the IR spectrum of a carboxylic acid are the O-H and C=O stretching vibrations. spcmc.ac.in

O-H Stretch: Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers, carboxylic acids exhibit a very broad and intense O-H stretching absorption band in the region of 3300-2500 cm⁻¹. libretexts.orgspcmc.ac.inspectroscopyonline.com This broadness is a hallmark of the carboxylic acid functional group. specac.com

C=O Stretch: The carbonyl stretching vibration of the carboxylic acid dimer typically appears as a strong, sharp band in the range of 1720-1705 cm⁻¹ for saturated aliphatic acids. spcmc.ac.in The ketone carbonyl stretch is also expected in the region of 1750-1680 cm⁻¹. The exact position will depend on the ring strain and other structural features.

C-O Stretch and O-H Bend: Two other characteristic bands for carboxylic acids are the C-O stretching vibration, which appears between 1320-1210 cm⁻¹, and the in-plane O-H bending vibration, found between 1440-1395 cm⁻¹. spcmc.ac.inspectroscopyonline.com An out-of-plane O-H bend (wag) is also observed around 960-900 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy also provides information about the vibrational modes of the molecule. While the O-H stretch is often weak in Raman spectra, the C=O stretching vibration gives a strong band. Raman spectroscopy can be particularly useful for studying the C-S bond vibrations in the thiolane ring. The comparison of IR and Raman spectra can help in identifying centrosymmetric structures like the carboxylic acid dimer.

The key vibrational frequencies for this compound are summarized below:

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (O-H) | Stretch | 3300 - 2500 | Very Broad, Strong (IR) libretexts.orgspcmc.ac.inspectroscopyonline.com | |

| Carbonyl (C=O) | Stretch (Acid Dimer) | 1720 - 1705 | Strong | Strong (IR) spcmc.ac.in |

| Carbonyl (C=O) | Stretch (Ketone) | 1750 - 1680 | Strong | Strong (IR) |

| Carboxylic Acid (C-O) | Stretch | 1320 - 1210 | Strong (IR) spcmc.ac.inspectroscopyonline.com | |

| Carboxylic Acid (O-H) | In-plane Bend | 1440 - 1395 | Moderate (IR) spcmc.ac.in | |

| Carboxylic Acid (O-H) | Out-of-plane Bend | 960 - 900 | Broad (IR) spectroscopyonline.com |

Applications As a Key Intermediate in Complex Organic Synthesis

Precursor in Medicinal Chemistry Target Synthesis

The presence of both a ketone and a carboxylic acid function allows for a variety of chemical transformations. The carboxylic acid can be converted to esters, amides, or other derivatives, which is a common strategy in drug design to modulate properties such as solubility, bioavailability, and target binding. The ketone group can undergo reactions such as reduction to an alcohol, reductive amination to introduce nitrogen-containing substituents, or reactions at the alpha-carbon to build molecular complexity. These potential transformations make 4-oxothiolane-2-carboxylic acid a valuable starting material for creating libraries of diverse compounds for high-throughput screening in drug discovery programs. The synthesis of bioactive 1,2,4-oxadiazoles, for example, often proceeds from carboxylic acid derivatives. nih.gov Furthermore, derivatives such as 5-(4-amino-2-oxo-1(2h)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid esters highlight the incorporation of the oxathiolane carboxylate structure into nucleoside analogues, a class of compounds with significant antiviral and anticancer activities. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 89323-44-4 |

| Molecular Formula | C5H6O3S |

| Molecular Weight | 146.17 g/mol |

This table contains data for this compound.

Integration into Natural Product Synthesis

Carboxylic acids are fundamental building blocks in the total synthesis of natural products. researchgate.netnih.gov Their ability to be converted into a wide array of functional groups makes them invaluable starting points for constructing the complex carbon skeletons of natural products. mdpi.comnih.gov While no specific total synthesis of a natural product explicitly reports the use of this compound, its structural features make it a plausible candidate for such endeavors.

The synthesis of many natural products relies on the strategic use of chiral building blocks. researchgate.net Although this compound is typically available as a racemate, resolution of the enantiomers or asymmetric synthesis could provide access to chiral synthons. These chiral building blocks could then be incorporated into larger molecules, where the stereochemistry of the final product is critical for its biological activity. The functional groups of this compound offer multiple handles for elaboration. For example, the carboxylic acid could be used in peptide couplings to form amide bonds, a key linkage in many natural products. The ketone could serve as a site for carbon-carbon bond formation through aldol (B89426) or similar reactions, allowing for the extension of the carbon chain.

Development of Advanced Organic Materials

The field of materials science is constantly seeking new monomers and building blocks to create polymers and other materials with novel properties. Organosulfur compounds are of particular interest for applications in electronics and energy storage. nih.govrsc.org this compound, with its sulfur-containing ring and reactive functional groups, presents opportunities for the development of advanced organic materials.

The carboxylic acid functionality allows this compound to be used as a monomer in polymerization reactions. For example, it could be converted into an acid chloride or ester and then polymerized to form polyesters or polyamides. polysciences.com The presence of the sulfur atom in the polymer backbone could impart unique properties to the resulting material, such as a higher refractive index, improved thermal stability, or specific interactions with metal ions. Such sulfur-containing polymers could find applications as specialty plastics, coatings, or membranes. Furthermore, the development of polymers from renewable resources is a significant area of research, and carboxylic acids like 2,5-furandicarboxylic acid are key monomers in this field. researchgate.net By analogy, functionalized thiolane carboxylic acids could be explored as bio-based or specialty monomers. The ability to functionalize polymers, such as poly(acrylic acid), can lead to materials with responsive characteristics. mdpi.com The ketone group on the thiolane ring of this compound offers a site for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate |

| 1,2,4-Oxadiazoles |

| 5-(4-Amino-2-oxo-1(2h)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid 5-methyl-2-(1-methylethyl)cyclohexyl ester |

| 2,5-Furandicarboxylic acid |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Oxothiolane-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Approach :

- Route Selection : Cyclocondensation of mercaptoacetic acid with α-ketocarboxylic acid derivatives is a common strategy for thiolane ring formation. Solvent choice (e.g., DMF or THF) and temperature control are critical to minimize side reactions like oxidation or dimerization .

- Yield Optimization : Neutralization with sodium bicarbonate during work-up can improve purity by removing acidic byproducts. Reaction monitoring via TLC or HPLC ensures intermediate stability .

- Example Data :

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 80 | 65 | 92 |

| THF | 60 | 72 | 88 |

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

- Methodological Approach :

- NMR Analysis : H and C NMR can confirm the thiolane ring structure and ketone position. For example, the carboxylic proton appears as a broad singlet (~12 ppm), while the ketone carbon resonates at ~200 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes between isomers by verifying molecular formula (e.g., C₅H₆O₃S for this compound) .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Approach :

- DFT Calculations : Density Functional Theory (DFT) models assess tautomeric equilibria (e.g., keto-enol forms) and predict nucleophilic attack sites on the thiolane ring .

- Solvent Effects : Molecular dynamics simulations evaluate solvent interactions (e.g., polarity effects of DMSO vs. ethanol) on solubility and degradation pathways .

- Case Study : A study on fused pyrimidine analogs showed that electron-withdrawing groups stabilize the ketone moiety, reducing ring-opening reactions .

Q. What strategies are recommended for resolving contradictions in reported biological activity data of this compound derivatives?

- Methodological Approach :

- Systematic SAR Studies : Varying substituents at the 3-position (e.g., alkyl, aryl) and correlating with bioactivity (e.g., antimicrobial assays) can identify critical functional groups .

- Meta-Analysis : Cross-referencing data from cytotoxicity (MTT assays) and enzyme inhibition studies (IC₅₀ values) clarifies whether discrepancies arise from assay conditions or compound stability .

- Example Table :

| Derivative (R Group) | Antimicrobial Activity (MIC, µg/mL) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|

| -H | 32 | >100 |

| -CH₃ | 16 | 85 |

| -Ph | 8 | 45 |

Q. How can stereochemical considerations impact the synthesis and biological efficacy of this compound analogs?

- Methodological Approach :

- Chiral Resolution : Use of chiral auxiliaries (e.g., (S)-proline) or asymmetric catalysis ensures enantiopure synthesis. Polarimetry and chiral HPLC validate enantiomeric excess (ee) .

- Biological Relevance : Comparative studies of (R)- and (S)-enantiomers in receptor-binding assays (e.g., fluorescence polarization) reveal stereospecific interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound in aqueous solutions?

- Methodological Approach :

- pH-Dependent Studies : Conduct stability tests across pH ranges (2–10) with HPLC monitoring. For example, degradation half-life (t₁/₂) decreases at alkaline pH due to hydrolysis .

- Temperature Effects : Accelerated stability studies (40–60°C) under controlled humidity identify Arrhenius kinetics for shelf-life prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.